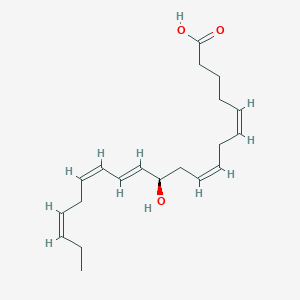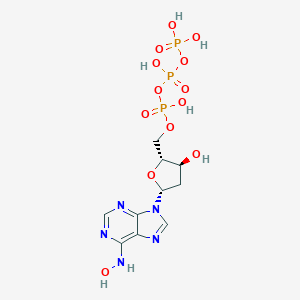
Dhaptp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dhaptp, also known as 2,6-dihydroxyanthraquinone-3-phosphate, is a compound that has recently gained attention in the scientific community for its potential applications in biochemical and physiological research.
Mecanismo De Acción
Dhaptp works by generating singlet oxygen upon excitation with light, which can induce oxidative damage to cells and tissues. This mechanism is utilized in PDT for cancer treatment, where Dhaptp is selectively taken up by cancer cells and activated by light to induce cell death. Additionally, Dhaptp has been shown to inhibit PTPs by binding to the active site of the enzyme and preventing its activity.
Efectos Bioquímicos Y Fisiológicos
Dhaptp has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells through the generation of singlet oxygen. Additionally, Dhaptp has been shown to inhibit the activity of PTPs, which can affect various signaling pathways in cells. Finally, Dhaptp has been utilized as a fluorescent probe for the detection of ROS in cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dhaptp has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. Additionally, Dhaptp has shown promising results in various scientific research applications, including PDT and PTP inhibition. However, there are also limitations to using Dhaptp in lab experiments. It can be difficult to deliver Dhaptp to specific cells or tissues, and its mechanism of action can induce oxidative damage to healthy cells and tissues.
Direcciones Futuras
There are several future directions for research on Dhaptp. One potential avenue is to investigate its potential as a therapeutic agent for cancer treatment. Additionally, further research could be conducted on its inhibition of PTPs and its effects on various signaling pathways in cells. Finally, there is potential for Dhaptp to be used in the detection and monitoring of ROS in various disease states.
Métodos De Síntesis
Dhaptp can be synthesized through a multi-step process that involves the reaction of anthraquinone-2,6-disulfonate with phosphorus oxychloride. The resulting compound is then hydrolyzed to yield Dhaptp. This synthesis method has been optimized for high yield and purity, making Dhaptp a viable option for research purposes.
Aplicaciones Científicas De Investigación
Dhaptp has shown promising results in various scientific research applications. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. Additionally, Dhaptp has been utilized as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. It has also been investigated for its potential as an inhibitor of protein tyrosine phosphatases (PTPs), which are involved in various signaling pathways in cells.
Propiedades
Número CAS |
101212-53-7 |
|---|---|
Nombre del producto |
Dhaptp |
Fórmula molecular |
C10H16N5O13P3 |
Peso molecular |
507.18 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-3-hydroxy-5-[6-(hydroxyamino)purin-9-yl]oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c16-5-1-7(15-4-13-8-9(14-17)11-3-12-10(8)15)26-6(5)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-7,16-17H,1-2H2,(H,21,22)(H,23,24)(H,11,12,14)(H2,18,19,20)/t5-,6+,7+/m0/s1 |
Clave InChI |
ZARICQQUEGTEEV-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Sinónimos |
6-N-hydroxylaminopurine deoxynucleoside triphosphate dHAPTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



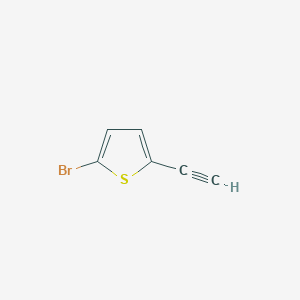
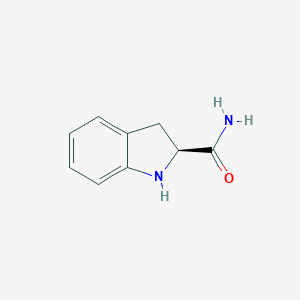
![8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12087.png)

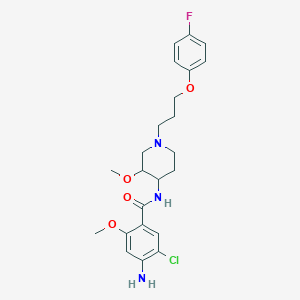
![[2,2':6',2''-Terpyridine]-4'-carbaldehyde](/img/structure/B12096.png)
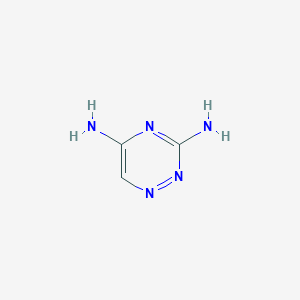
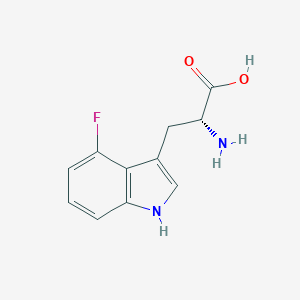
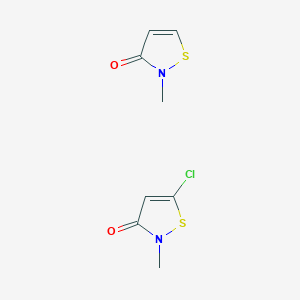
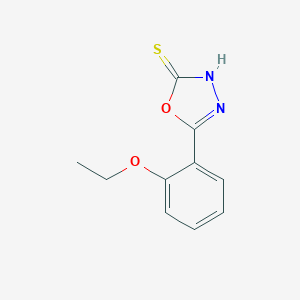
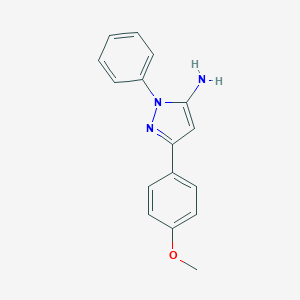
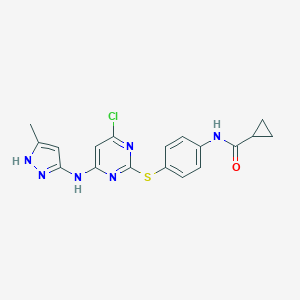
![2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate](/img/structure/B12109.png)
